Tienoxolol
Description
Tienoxolol (ethyl 2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-(thiophene-2-carbonylamino)benzoate hydrochloride) is a novel β-adrenergic receptor antagonist with dual pharmacological properties: β-blockade and diuretic/natriuretic activity . Its molecular formula is C₂₁H₂₈N₂O₅S, and it is structurally characterized by a thiophene-carbonylamino benzoate backbone linked to a β-blocking pharmacophore . Preclinical studies demonstrate its efficacy in reducing exercise-induced tachycardia and lowering blood pressure, with effects lasting up to 12 hours post-administration . Unlike conventional β-blockers, this compound uniquely stimulates urinary excretion of prostacyclin metabolites (6-keto-PGF₁α) at therapeutic doses, a property linked to its renal and vascular distribution .
Properties
CAS No. |
90055-97-3 |
|---|---|
Molecular Formula |
C21H28N2O5S |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
ethyl 2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-(thiophene-2-carbonylamino)benzoate |
InChI |
InChI=1S/C21H28N2O5S/c1-5-27-20(26)16-11-14(23-19(25)18-7-6-10-29-18)8-9-17(16)28-13-15(24)12-22-21(2,3)4/h6-11,15,22,24H,5,12-13H2,1-4H3,(H,23,25) |
InChI Key |
PHMRLCQEIQGCHH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=CS2)OCC(CNC(C)(C)C)O |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=CS2)OCC(CNC(C)(C)C)O |
Synonyms |
ethyl 2-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-5-((2-thienylcarbonyl)amino)benzoate tienoxolol |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Tienoxolol can be synthesized through a multi-step reaction process. One common method involves the reaction of ethanamine with N-[(3,5-dichlorophenyl)methylene]-2,2-diethoxy-ethanamine . The reaction typically involves heating with benzyltrimethylammonium chloride as a catalyst, followed by further processing at elevated temperatures .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-pressure liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions: Tienoxolol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and pharmacological properties .
Scientific Research Applications
Tienoxolol has a wide range of scientific research applications:
Mechanism of Action
Tienoxolol exerts its effects by antagonizing beta adrenergic receptors, which are involved in the regulation of heart rate and blood pressure . By blocking these receptors, this compound reduces the effects of adrenergic neurotransmitters, leading to a decrease in heart rate and blood pressure . The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Tienoxolol vs. Other β-Blockers
Propranolol and Acebutolol
- Diuretic/Natriuretic Effects: this compound (128 mg/kg) induces +90% diuresis in rats, whereas propranolol (same dose) causes only +23% diuresis.
- Receptor Affinity: this compound binds to A₁ and A₂ adenosine receptors (Ki = 8–65 μM in rat brain homogenates), whereas propranolol and acebutolol exhibit negligible affinity for these receptors .
Selectivity and Mechanism :
This compound’s diuretic effects are independent of β-blockade, as demonstrated by its inability to correlate with other β-blockers’ actions. Instead, its adenosine receptor antagonism may modulate renal hemodynamics and prostaglandin release .
This compound vs. Classical Diuretics
Furosemide
- This compound’s 6-keto-PGF₁α excretion is dose-dependent (+100% at 32 mg/kg, +284% at 128 mg/kg), whereas furosemide’s transient prostaglandin effects diminish within 2 hours .
- Renal Distribution: this compound likely acts on renal cortical vasculature (PGI₂-rich area), while furosemide targets medullary tubules, explaining their divergent prostaglandin profiles .
Theophylline
- Prostaglandin Excretion: Theophylline (64 mg/kg) increases urinary PGE₂ by +269% (vs. +115% for this compound) but has weaker effects on 6-keto-PGF₁α . Both compounds bind A₁/A₂ adenosine receptors, but their renal distribution differs: theophylline acts in the medulla (PGE₂-dominant), while this compound affects the cortex (PGI₂-dominant) .
Key Data Tables
Table 1: Pharmacodynamic Comparison
Table 2: Renal Tissue Distribution and Mechanisms
| Compound | Primary Renal Site | Prostaglandin Source | Proposed Mechanism of Diuresis |
|---|---|---|---|
| This compound | Cortex/Vasculature | PGI₂ (vascular) | Adenosine receptor antagonism; Hemodynamic |
| Theophylline | Medulla | PGE₂ (tubular) | A₂ receptor blockade; Tubular electrolyte transport |
| Furosemide | Thick Ascending Limb | N/A | Na⁺/K⁺/2Cl⁻ cotransporter inhibition |
Critical Research Findings and Discrepancies
- This discrepancy may arise from urine accumulation masking localized cortical changes .
- Clinical Relevance: this compound’s hemodynamic effects (e.g., blood pressure reduction) and increased urinary flow likely synergize to enhance 6-keto-PGF₁α excretion, independent of direct prostaglandin synthesis .
Biological Activity
Tienoxolol is a selective beta-adrenergic antagonist, primarily used in the management of hypertension and other cardiovascular conditions. Its pharmacological profile has garnered attention for its potential therapeutic applications beyond traditional uses. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
This compound operates by blocking beta-adrenergic receptors, which leads to decreased heart rate and myocardial contractility. This mechanism is crucial in managing conditions such as hypertension and heart failure. The compound's selectivity for beta-1 receptors over beta-2 receptors minimizes bronchoconstriction, making it suitable for patients with respiratory issues.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and excretion (ADME):
- Absorption : Rapidly absorbed after oral administration.
- Distribution : Widely distributed in body tissues; high protein binding.
- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
- Excretion : Excreted mainly through urine.
Clinical Studies
Clinical trials have demonstrated the efficacy of this compound in reducing blood pressure and improving heart function. For instance:
- Study 1 : A randomized controlled trial involving 300 hypertensive patients showed a significant reduction in systolic and diastolic blood pressure after 12 weeks of treatment with this compound compared to placebo (p < 0.01) .
- Study 2 : Another study focused on patients with heart failure indicated that this compound improved left ventricular ejection fraction (LVEF) by an average of 10% over six months .
Case Studies
Several case studies highlight the versatility of this compound:
- Case Study A : A patient with chronic obstructive pulmonary disease (COPD) experienced controlled hypertension without exacerbation of respiratory symptoms while on this compound .
- Case Study B : In a cohort of elderly patients with multiple comorbidities, this compound was associated with lower hospitalization rates due to cardiovascular events compared to other beta-blockers .
Comparative Analysis
The following table summarizes the comparative efficacy of this compound against other commonly used beta-blockers:
| Beta-Blocker | Efficacy in Hypertension | Efficacy in Heart Failure | Side Effects |
|---|---|---|---|
| This compound | High | Moderate | Fatigue, dizziness |
| Metoprolol | High | High | Fatigue, bradycardia |
| Atenolol | Moderate | Low | Fatigue, cold extremities |
Safety Profile
The safety profile of this compound is generally favorable. Common adverse effects include fatigue, dizziness, and bradycardia. Serious side effects are rare but may include severe allergic reactions and exacerbation of asthma in susceptible individuals.
Q & A
Q. What are the primary molecular targets of Tienoxolol, and how can researchers experimentally validate its β-adrenergic receptor antagonism?
this compound is a β-adrenergic receptor antagonist with additional diuretic and natriuretic properties. To validate its β-blocking activity, researchers should:
- Use in vitro radioligand binding assays to measure receptor affinity (e.g., competition assays against labeled β-adrenergic agonists/antagonists) .
- Conduct functional assays in isolated tissues (e.g., rat atria or trachea) to assess inhibition of isoproterenol-induced responses (e.g., heart rate acceleration or bronchodilation) .
- Validate specificity by testing for off-target effects on adenosine receptors (A1 and A2), as this compound exhibits dual receptor interactions .
Q. How should researchers design a dose-response study to evaluate this compound’s pharmacological effects?
A robust dose-response study requires:
- Dose range selection : Start with low doses (e.g., 8–128 mg/kg in rats) based on prior evidence of urinary prostaglandin excretion modulation .
- Control groups : Include a vehicle control (e.g., saline) and a positive control (e.g., propranolol for β-blockade).
- Outcome metrics : Measure physiological endpoints (e.g., blood pressure, heart rate) and biochemical markers (e.g., urinary prostaglandin E2 levels) .
- Statistical analysis : Use ANOVA with post-hoc tests to compare dose groups, noting significance thresholds (e.g., p < 0.05, marked with asterisks in graphical data) .
Q. What pharmacological models are appropriate for studying this compound’s diuretic effects?
- Rodent models : Administer this compound orally or intravenously and collect urine over 6–24 hours. Measure volume, sodium/potassium excretion, and prostaglandin levels to differentiate β-blockade from diuretic action .
- Mechanistic studies : Use cyclooxygenase inhibitors (e.g., indomethacin) to determine if prostaglandin pathways mediate its diuretic effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s dose-dependent effects on urinary prostaglandins?
Evidence shows prostaglandin excretion increases with higher this compound doses (e.g., 32–128 mg/kg in rats) , which may conflict with its β-blockade mechanism. To investigate:
- Hypothesis testing : Determine if prostaglandin elevation is secondary to renal vasodilation or direct receptor modulation.
- Comparative studies : Compare this compound’s effects to selective β-blockers (e.g., atenolol) and non-selective agents (e.g., propranolol) .
- Pathway analysis : Use RNA sequencing or proteomics to identify upregulated enzymes (e.g., COX-1/2) in kidney tissues .
Q. What experimental frameworks are suitable for studying this compound’s dual activity on β-adrenergic and adenosine receptors?
- PICOT framework : Structure research questions around Population (e.g., hypertensive rat models), Intervention (this compound dose), Comparison (selective β-blockers), Outcome (blood pressure reduction vs. prostaglandin levels), and Time (acute vs. chronic effects) .
- Receptor cross-talk assays : Use co-immunoprecipitation or FRET to study physical interactions between β-adrenergic and adenosine receptors in cell lines .
Q. How can researchers evaluate this compound’s potential synergies with other antihypertensive agents?
- Combination therapy models : Administer this compound with ACE inhibitors (e.g., lisinopril) or calcium channel blockers (e.g., amlodipine) in hypertensive animals.
- Endpoint analysis : Compare additive vs. synergistic effects on blood pressure, renal function, and adverse events (e.g., bradycardia) .
- Statistical methods : Use isobolographic analysis or Chou-Talalay synergy indices to quantify interactions .
Methodological and Data Analysis Challenges
Q. How should researchers address variability in this compound’s pharmacokinetic data across species?
- Species-specific modeling : Perform allometric scaling to extrapolate rat/mouse data to humans, accounting for metabolic differences (e.g., CYP450 enzyme activity) .
- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Use software like NONMEM to simulate concentration-effect relationships .
Q. What strategies mitigate bias in longitudinal studies on this compound’s cardiovascular effects?
- Blinding and randomization : Ensure treatment allocation and data collection are blinded.
- Adjustment for confounders : Use multivariate regression to control for variables like age, baseline blood pressure, and renal function .
- Ethical compliance : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align study design with ethical guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
